3-Acetyldeoxynivalenol

概要

説明

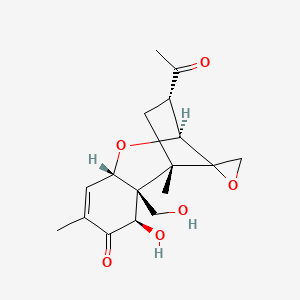

3-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by various Fusarium species. It is an acetylated derivative of deoxynivalenol, commonly found in contaminated cereals and cereal products. This compound is of significant concern due to its potential health risks to humans and animals .

準備方法

Synthetic Routes and Reaction Conditions: 3-Acetyldeoxynivalenol is synthesized through the acetylation of deoxynivalenol. The process involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on cereal substrates, and the mycotoxin is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain this compound .

化学反応の分析

Types of Reactions: 3-Acetyldeoxynivalenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more toxic derivatives.

Reduction: Reduction reactions can convert it back to deoxynivalenol.

Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Formation of more toxic derivatives.

Reduction: Conversion back to deoxynivalenol.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Toxicological Studies

Overview of Toxicity:

3-ADON exhibits toxicological properties similar to DON, affecting both animal and human health. Studies have shown that 3-ADON can be converted into DON after ingestion, which raises concerns regarding its bioavailability and potential health risks. For instance, in a study involving human cells, it was found that the deacetylation of 3-ADON occurs predominantly in the small intestine and liver, with specific activities significantly higher than in colonic or renal tissues .

Case Study: Animal Models

Research on animal models, such as mice and dairy cows, has demonstrated that exposure to 3-ADON leads to anorectic responses, impacting food intake and overall health. In one study, the administration of 3-ADON resulted in a higher intracellular concentration of toxic metabolites compared to other treatments, indicating its potent effects on metabolism .

Agricultural Implications

Impact on Crop Health:

3-ADON is produced by certain strains of Fusarium fungi as a response to environmental stressors. Understanding its production can help in developing strategies to mitigate mycotoxin contamination in crops. The presence of 3-ADON can potentially reduce the toxicity of DON in plants, suggesting a role in plant defense mechanisms against pathogens .

Mitigation Strategies:

Research has focused on enzymatic methods to degrade 3-ADON in contaminated grains. Enzymes such as trichothecene 3-O-acetyltransferases have been studied for their ability to convert DON into less toxic forms, including 3-ADON . Understanding these enzymatic pathways is crucial for developing effective biocontrol strategies.

Analytical Applications

Detection Methods:

The detection of 3-ADON in food products is vital for food safety. Enzyme immunoassays (EIAs) have been developed for the quantification of both DON and its acetylated derivatives like 3-ADON in wheat samples. These methods enable efficient monitoring of mycotoxin levels in agricultural products, ensuring compliance with safety standards .

Research Findings:

A study highlighted the effectiveness of EIAs in detecting mycotoxins at low concentrations, which is essential for preventing contaminated grains from entering the food supply chain .

Health Risk Assessment

Human Exposure Studies:

Research indicates that human exposure to 3-ADON occurs primarily through contaminated food sources. A study examining the hydrolytic fate of 3/15-acetyldeoxynivalenol showed that deacetylation processes significantly influence the bioavailability of these toxins post-ingestion .

Health Effects:

The health implications of consuming foods contaminated with 3-ADON include gastrointestinal disturbances and potential immunotoxic effects. Long-term exposure may lead to chronic health issues, necessitating ongoing research into its effects on human health.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C17H22O7; acetylated derivative of deoxynivalenol |

| Toxicity Profile | Similar to DON; affects food intake and metabolism |

| Metabolism | Converted to DON in humans; higher deacetylation activity observed in intestinal and hepatic tissues |

| Detection Methods | Enzyme immunoassays effective for quantifying mycotoxin levels |

| Agricultural Role | Potentially reduces toxicity in plants; produced as a defense mechanism against pathogens |

| Health Risks | Gastrointestinal disturbances; possible long-term immunotoxic effects |

作用機序

3-Acetyldeoxynivalenol exerts its effects by binding to ribosomes and inhibiting protein synthesis. This leads to the activation of stress response pathways, including the production of reactive oxygen species and induction of lipid peroxidation. The compound’s toxicity is primarily due to its ability to disrupt cellular processes and induce oxidative stress .

類似化合物との比較

Deoxynivalenol (DON):

15-Acetyl Deoxynivalenol: Another acetylated derivative with similar toxicological properties.

Deoxynivalenol-3-glucoside: A modified form of deoxynivalenol with a glucose moiety attached

Uniqueness: 3-Acetyldeoxynivalenol is unique due to its specific acetylation at the C-3 position, which influences its chemical reactivity and biological activity. This acetylation can affect its detection and quantification in analytical methods, making it a critical compound in mycotoxin research .

生物活性

3-Acetyldeoxynivalenol (3-ADON) is a trichothecene mycotoxin produced by various species of the fungus Fusarium, particularly Fusarium graminearum and Fusarium culmorum. It is a derivative of deoxynivalenol (DON), which is known for its toxic effects on humans and animals. This article reviews the biological activity of 3-ADON, focusing on its metabolism, toxicity, effects on cellular systems, and implications for health.

Metabolism and Deacetylation

3-ADON undergoes metabolic conversion in the human body, primarily through deacetylation to form DON. Studies indicate that human intestinal and hepatic cells exhibit significant deacetylation activity towards 3-ADON. For instance, Caco-2 cells demonstrated a deacetylation rate of approximately 69.1% after 6 hours of incubation, while HepG2 cells showed a rate of 52.1% . In contrast, colonic and renal cells exhibited much lower activity, indicating that the small intestine and liver are critical sites for the metabolism of this mycotoxin.

Table 1: Deacetylation Rates of 3-ADON in Various Cell Lines

| Cell Line | Deacetylation Rate (%) | Specific Activity (pmol·min⁻¹·mg⁻¹) |

|---|---|---|

| Caco-2 | 69.1 ± 14.3 | 479 |

| HepG2 | 52.1 ± 4.5 | 902 |

| T84 | 13.0 - 16.0 | 80 |

| A498 | 0 - 5.0 | 79 |

Toxicological Effects

3-ADON exhibits various toxicological effects that can impact both animal and human health. In vivo studies have shown that it induces anorectic (reduction in appetite) and emetic (vomiting) responses similar to those caused by DON but with varying potency . For example, a study using mice indicated that 3-ADON led to higher intracellular levels of toxic metabolites compared to other treatments, suggesting a significant metabolic burden .

Case Study: Anorectic Responses in Mice

In a controlled study, mice were administered doses ranging from 2.5 to 10 mg/kg BW of DON or its derivatives, including 3-ADON. The results demonstrated that all compounds induced anorectic responses; however, the duration and intensity varied significantly, with DON being the most potent .

Research has highlighted the mechanisms through which 3-ADON affects cellular integrity and function. It has been shown to induce oxidative stress, leading to cell death through pathways involving endoplasmic reticulum stress . Additionally, studies on intestinal epithelial cells revealed that compared to DON and other derivatives like 15-ADON, 3-ADON had a reduced capacity to activate mitogen-activated protein kinases (MAPK), which are crucial for cellular signaling related to stress responses .

Table 2: Comparative Effects of Trichothecenes on Cellular Integrity

| Mycotoxin | Cytotoxicity Level | Impact on MAPK Activation |

|---|---|---|

| DON | High | Strong |

| 15-ADON | Moderate | Moderate |

| 3-ADON | Low | Weak |

Blood-Brain Barrier Interaction

A significant area of concern is the ability of mycotoxins like 3-ADON to cross the blood-brain barrier (BBB). Research indicates that while DON reduces BBB integrity at concentrations as low as 10 μM, slight alterations were observed with 3-ADON. It was noted that 3-ADON is rapidly converted into DON upon crossing the BBB, raising concerns about its neurotoxic potential .

特性

IUPAC Name |

(1S,2S,3R,7S,9S,10S)-10-acetyl-3-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(9(2)19)14(23-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11+,13+,14+,15+,16+,17?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFUQQXMFSXXNZ-JXQCICIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)C(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@]([C@H](C1=O)O)([C@@]3(C[C@@H]([C@@H](C34CO4)O2)C(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。